Puliginurad
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Puliginurad involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturing process developed by the originating pharmaceutical company .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Puliginurad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
Puliginurad has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study urate transporter inhibition and related chemical processes.
Biology: Investigated for its effects on cellular processes involving uric acid transport and metabolism.
Medicine: Explored for its therapeutic potential in treating hyperuricemia and gout, with ongoing clinical trials to evaluate its efficacy and safety
Mechanism of Action
Puliginurad exerts its effects by inhibiting the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, this compound reduces the reabsorption of uric acid, thereby increasing its excretion through urine. This mechanism directly lowers serum uric acid levels, which is crucial in managing and potentially preventing gout flares and other complications associated with hyperuricemia .
Comparison with Similar Compounds
Similar Compounds
Lesinurad: Another URAT1 inhibitor used in combination with other agents for gout therapy.
Verinurad: A potent URAT1 inhibitor with similar applications in hyperuricemia and gout treatment.
Dotinurad: An effective uricosuric agent targeting URAT1 for the treatment of hyperuricemia
Uniqueness of Puliginurad
This compound stands out due to its high selectivity and potency as a URAT1 inhibitor. Its unique chemical structure and favorable safety profile make it a promising candidate for further development and clinical use .
Properties
CAS No. |
2013582-27-7 |
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Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[4-(4-cyanophenyl)thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C19H16N2O2S/c1-19(2,18(22)23)8-14-7-15-16(10-21-11-17(15)24-14)13-5-3-12(9-20)4-6-13/h3-7,10-11H,8H2,1-2H3,(H,22,23) |
InChI Key |
QWCZAFGDQBUAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(S1)C=NC=C2C3=CC=C(C=C3)C#N)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.